Muscopyridine

Vue d'ensemble

Description

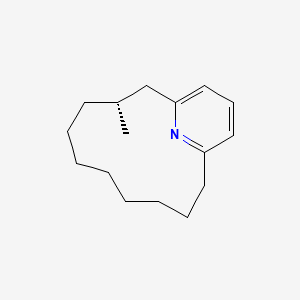

Muscopyridine is a macrocyclic compound that belongs to the family of metapyridinophanes. It was originally isolated from crude musk, which is known for its strong animalic scent. This compound is a key component in distinguishing natural musk from artificial musk samples due to its unique olfactory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Muscopyridine can be synthesized through various methods. One notable method involves the cross-coupling reaction. In this process, a solution of di-Grignard reagent in tetrahydrofuran is slowly added to a mixture of dichloropyridine in tetrahydrofuran containing a catalytic amount of nickel (II) chloride complexed with 1,3-bis(diphenylphosphino)propane. The reaction mixture is stirred at 35-40 degrees Celsius for up to 20 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned cross-coupling method. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nickel-Catalyzed Cross-Coupling

A one-step synthesis employs a Ni(dppp)Cl₂ catalyst to cyclize di-Grignard reagents with dichloropyridines at 35–40°C in THF:

Yields reach up to 70% with 20-hour reaction times, validated by UV, IR, MS, and ¹H NMR .

Table 1: Comparative Synthesis Approaches

| Method | Catalyst | Yield | Key Conditions |

|---|---|---|---|

| Cross-Coupling | Ni(dppp)Cl₂ | 70% | THF, 35–40°C, 20 h |

| Ring-Closing Metathesis | Grubbs II (36) | 62% | Diluted HCl, 22 h |

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (36) enables macrocycle formation via RCM of diene 34 , requiring HCl pretreatment to protonate the pyridine nitrogen and prevent catalyst deactivation . Post-RCM hydrogenation yields enantiomerically pure (−)-muscopyridine .

Catalyst Interactions

Pyridine’s Lewis basicity deactivates ruthenium catalysts (e.g., Grubbs II) via:

-

Ligand displacement : Pyridine replaces PCy₃, forming inactive complexes .

-

Metallacyclobutane deprotonation : Basic amines/pyridines induce β-hydride elimination, yielding byproducts .

Table 2: Catalyst Deactivation Pathways

| Catalyst | Deactivation Mechanism | Half-Life (55°C) |

|---|---|---|

| Grubbs II | PCy₃ displacement → CH₃PCy₃⁺Cl⁻ formation | 5 h 40 min |

| Schrock Mo | Olefin isomerization (no metathesis) | <10 min |

Functionalization

-

N-Alkylation : Limited due to steric hindrance from the macrocycle.

-

Coordination Chemistry : Binds Pt(II) pincer complexes pre-organization for macroheterocycle synthesis .

Decomposition Pathways

Exposure to amines accelerates decomposition:

-

Primary amines : Direct nucleophilic attack on methylidene intermediates.

-

Secondary amines : PCy₃ displacement → phosphonium salt (CH₃PCy₃⁺Cl⁻) formation .

-

DBU : Deprotonates metallacyclobutane intermediates, halting catalysis .

Key Reaction :

Stability Under Synthetic Conditions

Critical Factors :

Applications De Recherche Scientifique

Applications in Perfumery

In the fragrance industry, muscopyridine is utilized as a key ingredient due to its distinctive scent profile. It serves as a marker for differentiating between natural and synthetic musks. Gas chromatography coupled with mass spectrometry has been employed to analyze this compound's presence in musk extracts, confirming its role in identifying the authenticity of musk products .

Pharmacological Applications

This compound has been studied for its potential pharmacological effects, particularly in traditional medicine. Natural musk has been used in traditional Chinese medicine for resuscitation and improving blood circulation. Recent research indicates that components of musk, including this compound, exhibit anti-inflammatory and neuroprotective properties .

Case Studies

- Cardiovascular Effects : this compound has shown promise in enhancing cardiovascular function. Studies indicate that it may help alleviate symptoms related to angina by improving coronary blood flow .

- Neuroprotective Properties : Research highlights this compound's potential neuroprotective effects against ischemic conditions, suggesting it may improve vascular endothelial function and support recovery after cerebral ischemia .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of muscopyridine involves its interaction with olfactory receptors, which are responsible for the perception of its characteristic scent. The molecular targets include specific receptors in the olfactory system that bind to this compound, triggering a signal transduction pathway that results in the perception of its animalic odor .

Comparaison Avec Des Composés Similaires

Muscopyridine is often compared with other macrocyclic compounds such as muscone and civetone. These compounds share similar structural features and olfactory properties but differ in their specific chemical structures and sources:

Muscone: A macrocyclic ketone found in natural musk with a similar scent profile.

Civetone: Another macrocyclic compound with a musky odor, derived from the secretion of the African civet

This compound is unique due to its pyridine ring, which distinguishes it from muscone and civetone, both of which lack this feature .

Propriétés

IUPAC Name |

(3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNKABOILQOFDL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCC2=NC(=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964514 | |

| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-08-6 | |

| Record name | Muscopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.